[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate
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Overview
Description
[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzamido group, an oxopyrimidinyl group, and a methoxybenzoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzoic acid, oxopyrimidine derivatives, and benzamido compounds. The synthetic route may involve esterification, amidation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include catalysts like sulfuric acid or hydrochloric acid, and solvents such as methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and recrystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamido and methoxybenzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in polymer science, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of [5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate involves its interaction with specific molecular targets. The benzamido and oxopyrimidinyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The methoxybenzoate ester may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: Similar structure but lacks the methoxy group.
[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-hydroxybenzoate: Similar structure but contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in [5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C24H23N3O6 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
[5-(4-benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate |
InChI |
InChI=1S/C24H23N3O6/c1-31-18-9-7-17(8-10-18)23(29)32-15-19-11-12-21(33-19)27-14-13-20(26-24(27)30)25-22(28)16-5-3-2-4-6-16/h2-10,13-14,19,21H,11-12,15H2,1H3,(H,25,26,28,30) |
InChI Key |
WNQFXLNNTCLNDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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